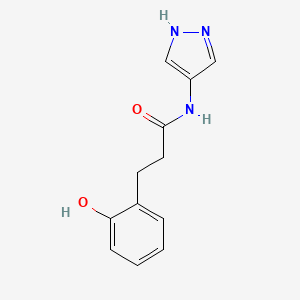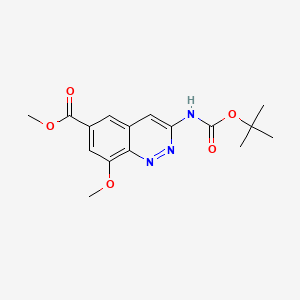
Methyl 3-((tert-butoxycarbonyl)amino)-8-methoxycinnoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((tert-butoxycarbonyl)amino)-8-methoxycinnoline-6-carboxylate is a complex organic compound that belongs to the class of cinnoline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also features a methoxy group and a carboxylate ester, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-8-methoxycinnoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving appropriate precursors such as o-nitroaniline and α,β-unsaturated carbonyl compounds.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-8-methoxycinnoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the cinnoline core can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., triethylamine)
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of alkylated derivatives
Applications De Recherche Scientifique
Methyl 3-((tert-butoxycarbonyl)amino)-8-methoxycinnoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-8-methoxycinnoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors. The methoxy group and carboxylate ester also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative with similar protective group chemistry.
Methyl (3S)-3-((tert-butoxycarbonyl)amino)-4-oxopentanoate: A gamma-keto acid derivative with a Boc-protected amino group.
tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate: A Boc-protected compound with a similar methoxy group and carbamate functionality.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)-8-methoxycinnoline-6-carboxylate is unique due to its cinnoline core structure, which imparts distinct chemical and biological properties. The combination of the Boc-protected amino group, methoxy group, and carboxylate ester makes it a versatile intermediate for various synthetic and research applications.
Propriétés
Formule moléculaire |
C16H19N3O5 |
|---|---|
Poids moléculaire |
333.34 g/mol |
Nom IUPAC |
methyl 8-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cinnoline-6-carboxylate |
InChI |
InChI=1S/C16H19N3O5/c1-16(2,3)24-15(21)17-12-8-9-6-10(14(20)23-5)7-11(22-4)13(9)19-18-12/h6-8H,1-5H3,(H,17,18,21) |
Clé InChI |
FGKVOTIOMNKYKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


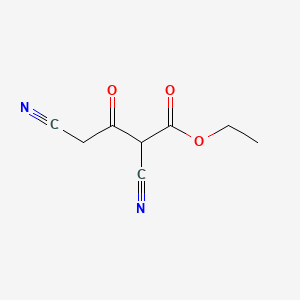
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
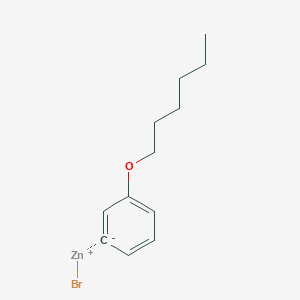
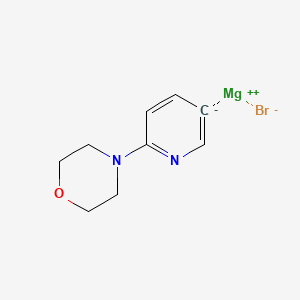
![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
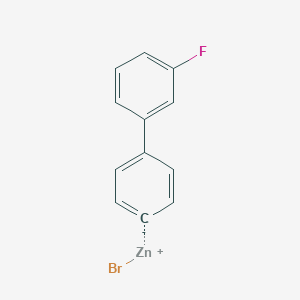
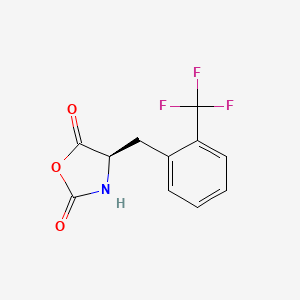
![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)

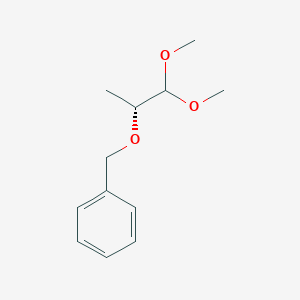
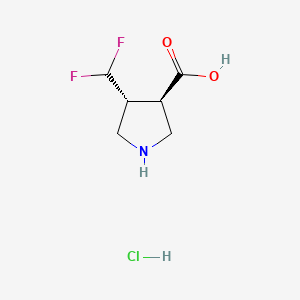
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)

